molecular formula C18H24N4O2 B15115566 4-Methyl-2-({2-[(5-methyl-1,2-oxazol-3-yl)methyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine

4-Methyl-2-({2-[(5-methyl-1,2-oxazol-3-yl)methyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine

Cat. No.: B15115566
M. Wt: 328.4 g/mol
InChI Key: PHTGNYSEPBKMOG-UHFFFAOYSA-N
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Description

4-Methyl-2-({2-[(5-methyl-1,2-oxazol-3-yl)methyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine is a complex organic compound featuring a pyrimidine core substituted with various functional groups

Preparation Methods

The synthesis of 4-Methyl-2-({2-[(5-methyl-1,2-oxazol-3-yl)methyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine involves multiple steps. The synthetic route typically starts with the preparation of the oxazole derivative, followed by the formation of the pyrrolidine ring and subsequent attachment of the pyrimidine moiety. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may optimize these steps to increase yield and reduce waste.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The methyl groups on the oxazole and pyrimidine rings can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Methyl-2-({2-[(5-methyl-1,2-oxazol-3-yl)methyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structural features of the compound.

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives and oxazole-containing molecules. Compared to these, 4-Methyl-2-({2-[(5-methyl-1,2-oxazol-3-yl)methyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine is unique due to its combination of functional groups and the specific arrangement of its rings. This uniqueness may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C18H24N4O2

Molecular Weight

328.4 g/mol

IUPAC Name

3-[[3a-[(4-methylpyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]methyl]-5-methyl-1,2-oxazole

InChI

InChI=1S/C18H24N4O2/c1-13-5-7-19-17(20-13)23-12-18-6-3-4-15(18)9-22(11-18)10-16-8-14(2)24-21-16/h5,7-8,15H,3-4,6,9-12H2,1-2H3

InChI Key

PHTGNYSEPBKMOG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)OCC23CCCC2CN(C3)CC4=NOC(=C4)C

Origin of Product

United States

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